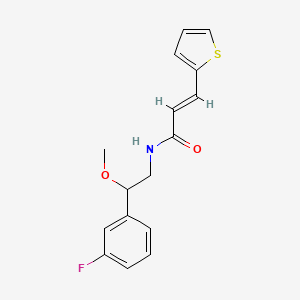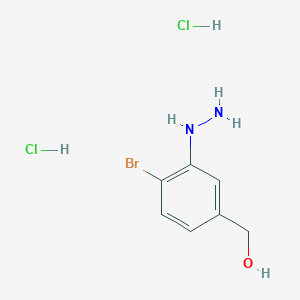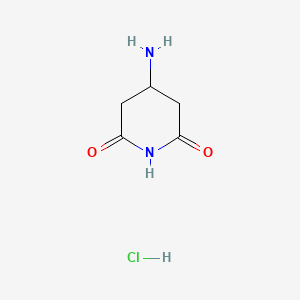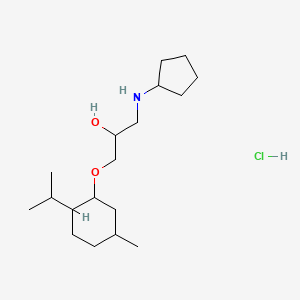
1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone” is a complex organic molecule. It is related to 5-Bromo-2-hydroxyacetophenone, which is used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV) .
Synthesis Analysis
The synthesis of related compounds involves the use of p-Bromophenol and acetylchloride . The reaction conditions include the use of aluminum (III) chloride at 130°C for 2 hours . Another method involves dissolving acetophenone in anhydrous alcohol, such as anhydrous ethanol or isopropanol, and slowly adding cuprous bromide (CuBr2) solution dropwise to the reaction mixture while maintaining the temperature at 0-5°C .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone . The InChI code for this related compound isInChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 .
Scientific Research Applications
Synthesis and Biological Applications
Compounds structurally related to 1-(5-(5-bromo-2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been extensively studied for their synthesis and biological significance. The synthesis of biologically important pyrazoles and pyrazoline derivatives involves reactions that yield compounds with potential antibacterial activities against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Chavhan et al., 2012). Additionally, the design and synthesis of new pyrazolinyl bromophenylthiazoles have also demonstrated antimicrobial evaluations, highlighting the diverse biological applications of these compounds (Hawaiz, 2018).
Molecular Structure and Spectroscopy
The molecular structure, vibrational frequencies, and computational analyses such as HOMO-LUMO and molecular docking studies of similar compounds reveal insights into their chemical properties and potential as anti-neoplastic agents. These studies are instrumental in understanding the charge transfer within the molecules and their stability arising from hyper-conjugative interactions and charge delocalization (Mary et al., 2015).
Antimicrobial and Antiviral Activities
Further research into the antimicrobial and antiviral activities of related compounds showcases their potential in medical applications. The development of novel 1,2,3-triazole-pyrazole hybrids, for example, has resulted in compounds with significant antibacterial and antifungal activity, demonstrating the therapeutic potential of these chemical frameworks (Pervaram et al., 2017).
Nonlinear Optical Properties and Material Science Applications
The first hyperpolarizability of related compounds has been calculated to explore their role in nonlinear optics, indicating the relevance of such compounds in material science and optical applications. This aspect is critical for developing new materials with specific optical properties (Mary et al., 2015).
Properties
IUPAC Name |
1-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11(21)20-16(14-9-13(18)7-8-17(14)22)10-15(19-20)12-5-3-2-4-6-12/h2-9,16,22H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOUGFWDIGZVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B2934059.png)


![4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2934064.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2934066.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)
![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)
